molecular formula C₉H₂₀D₃Cl₂N₃O B1151057 N8-Acetylspermidine-d3 Dihydrochloride

N8-Acetylspermidine-d3 Dihydrochloride

Cat. No.: B1151057
M. Wt: 263.22
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Polyamine Biological Significance in Cellular Processes

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a myriad of cellular functions. nih.govnih.gov Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins. nih.gov This interaction is crucial for the synthesis, stability, and function of these nucleic acids. nih.gov Polyamines are deeply involved in fundamental cellular processes including cell growth, proliferation, differentiation, apoptosis (programmed cell death), and autophagy. nih.govnih.govphysiology.org The maintenance of appropriate intracellular polyamine levels is critical, as both high and low concentrations can be detrimental. physiology.org Elevated polyamine levels are often associated with proliferative conditions like cancer, while a decline is observed during aging. physiology.org

Role of Acetylation in Polyamine Homeostasis and Interconversion

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. nih.gov Acetylation, the addition of an acetyl group, is a key metabolic process that modulates polyamine homeostasis. taylorfrancis.comresearchgate.net This reaction is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT), which is considered a rate-limiting enzyme in polyamine catabolism. nih.gov

Acetylation has two primary consequences for polyamines. Firstly, it neutralizes some of the positive charges, which can reduce their interaction with cellular polyanions. taylorfrancis.com Secondly, and crucially, it marks them for either excretion from the cell or for catabolism through an interconversion pathway. nih.govnih.gov The N1-acetylated forms of spermidine and spermine are substrates for the enzyme polyamine oxidase (PAOX), which converts them back to putrescine and spermidine, respectively. nih.gov This interconversion pathway allows for a dynamic regulation of the relative amounts of different polyamines. taylorfrancis.com

N8-Acetylspermidine: A Key Acetylated Polyamine Metabolite

While N1-acetylation is central to the main polyamine interconversion cycle, spermidine can also be acetylated at the N8 position, forming N8-acetylspermidine. nih.gov This reaction is catalyzed by a distinct enzyme, spermidine N8-acetyltransferase, which appears to be located in the cell nucleus and may be related to histone acetyltransferases. Unlike N1-acetylspermidine, N8-acetylspermidine is not a substrate for PAOX and therefore does not directly participate in the conversion of spermidine to putrescine. Instead, N8-acetylspermidine is typically deacetylated back to spermidine by a specific cytosolic N8-acetylspermidine deacetylase. nih.gov Although its precise function is still under investigation, this N8-acetylation/deacetylation cycle is thought to play a role in cell growth and differentiation. Furthermore, N8-acetylspermidine is often considered an excretion product, with its levels in biological fluids potentially reflecting intracellular polyamine activity. researchgate.net Elevated levels have been observed in conditions such as ischemic cardiomyopathy. nih.gov

Properties

Molecular Formula

C₉H₂₀D₃Cl₂N₃O

Molecular Weight

263.22

Synonyms

N-[4-[(3-Aminopropyl)amino]butyl]acetamide-d3 Dihydrochloride;  N-[4-[(3-Aminopropyl)amino]butyl]acetamide-d3 Hydrochloride (1:2)

Origin of Product

United States

Synthetic Methodologies and Isotope Labeling for Research Applications

Chemical Synthesis Approaches for Acetylated Spermidines

The chemical synthesis of specifically acetylated polyamines like N8-acetylspermidine requires a regioselective approach to ensure the acetyl group is introduced at the desired nitrogen atom. Polyamines such as spermidine (B129725) contain multiple primary and secondary amino groups, necessitating the use of protecting groups to control the site of acylation.

A common strategy involves the selective protection of the primary amino groups (N1 and N4) of the spermidine backbone, leaving the secondary amino group (N8) available for acetylation. The tert-Butoxycarbonyl (Boc) group is a frequently used protecting group in polyamine synthesis due to its stability under various reaction conditions and its straightforward removal. nih.gov

The general synthetic pathway can be summarized as follows:

Protection: Spermidine is treated with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc)₂O to protect the N1 and N4 primary amines, yielding N1,N4-di-Boc-spermidine.

Acetylation: The resulting compound, with its free secondary amine at the N8 position, is then acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This step selectively introduces the acetyl group at the N8 position.

Deprotection: The Boc protecting groups are removed from the N1 and N4 positions. This is typically achieved under acidic conditions, for instance, by using 4 M hydrochloric acid (HCl) in dioxane. nih.govnih.gov This final step yields N8-acetylspermidine, often isolated as its dihydrochloride (B599025) salt.

This multi-step approach ensures high regioselectivity and is adaptable for producing various acetylated polyamine analogues for research. nih.govrsc.org

Strategies for Deuterium (B1214612) Labeling in N8-Acetylspermidine (N8-Acetylspermidine-d3 Dihydrochloride)

Isotope labeling is a powerful technique used to create internal standards for quantitative mass spectrometry and to trace the metabolic fate of molecules in biological systems. acs.orgnih.gov For this compound, the "d3" designation indicates that three deuterium atoms have been incorporated into the molecule, typically by replacing the three hydrogen atoms of the acetyl group's methyl moiety.

The introduction of the deuterium label is strategically performed during the acetylation step of the synthesis outlined in section 2.1. Instead of a standard acetylating agent, a deuterated equivalent is used.

Key Deuterated Reagents:

Acetic-d3 Anhydride (d6-Acetic Anhydride): This is a common choice for introducing a trideuteroacetyl group.

Acetyl-d3 Chloride: Another effective reagent for the same purpose.

The synthetic process is therefore modified as follows: after protecting the N1 and N4 amines of spermidine, the intermediate is reacted with the deuterated acetylating agent. This specifically forms N1,N4-di-Boc-N8-(acetyl-d3)-spermidine. The subsequent deprotection step removes the Boc groups and yields the final product, N8-Acetylspermidine-d3, which is then converted to its stable dihydrochloride salt. nih.govnih.gov This method provides a precise and efficient way to produce the desired isotopically labeled compound.

Table 1: Synthetic Strategy Overview

Step Description Key Reagents Intermediate/Product
1 Protection of Primary Amines Di-tert-butyl dicarbonate ((Boc)₂O) N1,N4-di-Boc-spermidine
2 Deuterated Acetylation Acetic-d3 Anhydride or Acetyl-d3 Chloride N1,N4-di-Boc-N8-(acetyl-d3)-spermidine

Preparation and Characterization of this compound for In Vitro and In Vivo Research

The final preparation of this compound involves careful purification and rigorous characterization to ensure its suitability for sensitive research applications. After the deprotection step, which simultaneously forms the hydrochloride salt, the crude product is typically purified using techniques like reverse-phase column chromatography to achieve high purity. nih.gov The final product is often a crystalline solid. caymanchem.com

Characterization: The identity, purity, and isotopic enrichment of the synthesized compound are confirmed using a combination of analytical methods:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the exact molecular weight of the labeled compound, verifying the incorporation of the three deuterium atoms (a mass shift of +3 compared to the unlabeled analogue). nih.gov

Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the final product.

Table 2: Properties of this compound

Property Value
Chemical Formula C₉H₁₈D₃N₃O · 2HCl
Formula Weight ~266.25 g/mol
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%
Mass Shift vs. Unlabeled M+3

Applications in Research: Deuterium-labeled compounds are invaluable tools in both in vitro and in vivo research. nih.govresearchgate.net

In Vitro Applications: this compound serves as an ideal internal standard for the accurate quantification of endogenous N8-acetylspermidine in cell lysates and subcellular fractions using LC-MS/MS. This allows researchers to study the activity of enzymes that produce or degrade it, such as spermidine N8-acetyltransferase and N8-acetylspermidine deacetylase. nih.govnih.gov

In Vivo Applications: In whole-organism studies, this stable isotope-labeled compound can be used as a tracer to investigate polyamine metabolic flux. nih.gov By administering the labeled compound and tracking its appearance and the appearance of its labeled metabolites in various tissues and biofluids, researchers can gain insights into the dynamic regulation of polyamine pathways in response to different physiological or pathological conditions. nih.govmdpi.com This approach is fundamental to understanding the broader metabolic consequences of polyamine acetylation. nih.gov

Enzymology and Metabolic Pathways Involving N8 Acetylspermidine

Biosynthesis of N8-Acetylspermidine

The synthesis of N8-acetylspermidine is a targeted enzymatic process, converting spermidine (B129725) into its N8-acetylated form through the action of a specific acetyltransferase. This modification is a critical step in the polyamine interconversion pathway.

The biosynthesis of N8-acetylspermidine is catalyzed by the enzyme spermidine N8-acetyltransferase. This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the N8 position of spermidine. This reaction is distinct from the more commonly studied N1-acetylation carried out by spermidine/spermine (B22157) N1-acetyltransferase (SSAT). nih.govphysiology.org While SSAT activity primarily marks polyamines for catabolism and export, N8-acetylation appears to be part of a salvage pathway. physiology.org The resulting N8-acetylspermidine is typically not accumulated in tissues but is rapidly deacetylated back to spermidine. This acetylation/deacetylation cycle is thought to play a role in regulating intracellular polyamine pools and has been implicated in cell growth and differentiation.

In the pathogenic amoeba Acanthamoeba culbertsoni, a cytosolic polyamine N-acetyltransferase that preferentially acetylates the N8-position of spermidine has been identified. nih.gov This enzyme is crucial for the production of 1,3-diaminopropane, a major polyamine in this organism, highlighting the enzyme's role in specific metabolic pathways. nih.gov Research on this enzyme has provided detailed kinetic data, as summarized in the table below.

SubstrateMichaelis Constant (Km)
Spermidine97 µM
Spermine12 µM
Putrescine10 µM
Acetyl-CoA11 µM
Data sourced from a study on Polyamine N8-Acetyltransferase in Acanthamoeba culbertsoni. nih.gov

Spermidine N8-acetyltransferase exhibits distinct substrate specificity and subcellular localization compared to other polyamine acetyltransferases. In eukaryotes, spermidine is acetylated at the N1 position by a cytoplasmic enzyme (SSAT) or at the N8 position by a nuclear enzyme. nih.gov The nuclear localization of spermidine N8-acetyltransferase is significant, as it has been reported to be associated with chromatin and may be related to enzymes responsible for histone acetylation. This suggests a potential link between polyamine metabolism and the epigenetic regulation of gene expression.

Once formed in the nucleus, N8-acetylspermidine is exported to the cytosol for deacetylation. nih.gov This compartmentalization allows for precise spatial and temporal control over polyamine function. The specificity for the N8 position is strict; the enzyme does not act on the N1 position, ensuring that N1-acetylspermidine and N8-acetylspermidine enter different metabolic fates. nih.gov While the mammalian N8-acetyltransferase is highly specific, other acetyltransferases can have broader specificities. For instance, the acetylpolyamine amidohydrolase (APAH) from Mycoplana ramosa can act on both N1- and N8-acetylspermidine. nih.gov

Catabolism and Deacetylation of N8-Acetylspermidine

The primary metabolic fate of N8-acetylspermidine within the cell is deacetylation, a reaction that recycles it back to spermidine. This process is catalyzed by specific deacetylases and is crucial for maintaining polyamine homeostasis.

N8-acetylspermidine deacetylase (EC 3.5.1.48), systematically known as N8-acetylspermidine amidohydrolase, is a hydrolase that catalyzes the conversion of N8-acetylspermidine and water to spermidine and acetate (B1210297). wikipedia.org Early studies using subcellular fractions from rat tissues identified this activity predominantly in the cytosol. nih.govnih.gov The enzyme demonstrates high specificity for its substrate, N8-acetylspermidine, and is unable to hydrolyze N1-acetylspermidine or N1-acetylspermine. nih.govnih.gov This substrate specificity underscores the distinct metabolic pathways for different acetylated polyamines. Inhibition of this deacetylase in L1210 cells leads to an accumulation of intracellular N8-acetylspermidine and a stimulation of cell growth, suggesting the metabolite itself has a physiological role. nih.gov

Recent research has definitively identified histone deacetylase 10 (HDAC10) as the primary enzyme responsible for N8-acetylspermidine deacetylation in mammalian cells. nih.govnih.gov HDAC10 is a class IIb, zinc-dependent cytosolic deacetylase that functions as a polyamine deacetylase. nih.govresearchgate.net It displays remarkable specificity for N8-acetylspermidine, showing minimal to no activity towards acetylated histones or other acetylated polyamines like N1-acetylspermidine. nih.gov

The crystal structure of HDAC10 reveals a narrow active site cleft with a negatively charged "gatekeeper" residue that favors the binding of the slender, cationic N8-acetylspermidine substrate. nih.gov The proposed catalytic mechanism involves the zinc ion activating the substrate's carbonyl group for nucleophilic attack by a water molecule, facilitated by histidine residues acting as general acid-base catalysts. researchgate.net By deacetylating N8-acetylspermidine, HDAC10 regenerates spermidine in the cytosol, which can then be used for spermine synthesis or other cellular functions, thereby playing a critical role in maintaining polyamine homeostasis. nih.govnih.gov This function is particularly important in cancer cells, where HDAC10 can support tumor growth by recycling spermidine from both internal and external sources of N8-acetylspermidine. nih.gov

EnzymeOrganism/FamilyPrimary Substrate(s)Cellular Location
HDAC10 Mammalian, Class IIb HDACN8-acetylspermidineCytosol
APAH Mycoplana ramosaAcetylputrescine, N1-acetylspermidine, N8-acetylspermidine, N1-acetylspermineProkaryotic
This table compares the substrate specificity of a key mammalian N8-acetylspermidine deacetylase with a prokaryotic counterpart. nih.govnih.gov

The catabolism of polyamines can also occur through oxidative deamination, a process carried out by amine oxidases. researchgate.netwikipedia.org However, the direct substrate for the key catabolic enzyme, N1-acetylpolyamine oxidase (APAO), is N1-acetylspermidine or N1-acetylspermine, not N8-acetylspermidine. physiology.org The pathway for N8-acetylspermidine primarily involves deacetylation back to spermidine. nih.gov

Once spermidine is regenerated, it can then be a substrate for other amine oxidases, such as copper-containing amine oxidases like bovine serum amine oxidase (BSAO). researchgate.net These enzymes catalyze the oxidative deamination of the primary amine groups of spermidine and spermine. researchgate.net This reaction produces hydrogen peroxide and the corresponding aminoaldehyde, which are cytotoxic and can induce apoptosis. researchgate.net Therefore, while N8-acetylspermidine itself is not a direct substrate for oxidative deamination in the main polyamine catabolic pathway, its deacetylation product, spermidine, can be degraded through this mechanism, linking the N8-acetylation cycle to broader polyamine catabolism.

Interconversion Dynamics with Other Polyamines and Derivatives

The interconversion of polyamines allows cells to dynamically adjust the concentrations of putrescine, spermidine, and spermine to meet physiological demands. reactome.org Acetylation is a critical modification in this process, effectively determining whether a polyamine will be catabolized or recycled. physiology.org

The metabolic pathway for N8-acetylspermidine is a distinct cycle that primarily links it directly to the cellular spermidine pool. This process is governed by two key enzymatic steps:

Acetylation: Spermidine is acetylated at the N8 position, a reaction catalyzed by spermidine N8-acetyltransferase. This enzyme is reportedly associated with chromatin within the cell nucleus.

Deacetylation: The resulting N8-acetylspermidine is then rapidly hydrolyzed back to spermidine and acetate. nih.gov This reaction is catalyzed by a specific cytosolic enzyme known as N8-acetylspermidine deacetylase (EC 3.5.1.48). wikipedia.org Recent research has identified histone deacetylase 10 (HDAC10) as the enzyme responsible for this specific activity. acs.orgnih.gov

This acetylation-deacetylation cycle represents a direct and rapid mechanism for regenerating spermidine, thus closely tying N8-acetylspermidine levels to the spermidine pool. nih.gov The function of this nuclear acetylation followed by cytosolic deacetylation is not fully understood but is thought to be involved in regulating cell growth and differentiation.

The relationship of N8-acetylspermidine to the putrescine pool is indirect. The primary pathway for converting spermidine back to putrescine involves the N1-acetylated isomer, not the N8 form. reactome.orgnih.gov In this separate interconversion pathway, spermidine is first acetylated at the N1 position by spermidine/spermine N1-acetyltransferase (SSAT). physiology.org The product, N1-acetylspermidine, is then oxidized by polyamine oxidase (PAO), which cleaves the molecule to yield putrescine. physiology.orgnih.gov Therefore, the spermidine generated from the deacetylation of N8-acetylspermidine can enter the putrescine pool, but only after being re-routed through the N1-acetylation pathway.

The metabolic fates of N1-acetylspermidine and N8-acetylspermidine are distinctly different, a fact attributed to the high specificity of the enzymes involved in polyamine catabolism. nih.govnih.gov These differences underscore the varied cellular functions of the two compounds. nih.gov

Metabolism of N8-Acetylspermidine: As detailed previously, N8-acetylspermidine is primarily a substrate for deacetylation. The enzyme N8-acetylspermidine deacetylase (HDAC10) specifically removes the acetyl group from the N8 position, yielding spermidine. nih.govwikipedia.org This enzyme is unable to use N1-acetylspermidine as a substrate, highlighting its specificity. wikipedia.orgnih.gov This pathway effectively acts as a recycling mechanism to conserve spermidine.

Metabolism of N1-Acetylspermidine: In stark contrast, N1-acetylspermidine is destined for catabolism. It is metabolized primarily to putrescine. nih.gov This conversion is catalyzed by the FAD-dependent enzyme polyamine oxidase (PAO), which acts on the N1-acetylated substrate. nih.govnih.gov This pathway is part of the polyamine interconversion cycle that allows for the conversion of higher polyamines (spermidine, spermine) back to lower forms (putrescine). reactome.org

Studies in rats have shown that the metabolism of both acetylated derivatives is significantly faster than that of spermidine itself. nih.gov Furthermore, the rate of metabolism for N8-acetylspermidine was found to be greater than that of N1-acetylspermidine in both liver and kidney tissues, which may account for the low tissue levels of these compounds. nih.gov

Interactive Data Table: Comparative Metabolism of Spermidine Isomers

FeatureN8-AcetylspermidineN1-Acetylspermidine
Primary Enzyme N8-Acetylspermidine Deacetylase (HDAC10) wikipedia.orgacs.orgPolyamine Oxidase (PAO) nih.govnih.gov
Metabolic Action Deacetylation nih.govOxidation nih.gov
Primary Product Spermidine nih.govwikipedia.orgPutrescine nih.gov
Metabolic Fate Recycled to Spermidine Catabolized to Putrescine nih.gov
Relative Rate Metabolism rate exceeds that of N1-acetylspermidine in liver and kidney. nih.govRapid metabolism, but slower than N8-acetylspermidine in liver and kidney. nih.gov

Cellular and Molecular Functions Investigated with N8 Acetylspermidine

Regulation of Cellular Proliferation and Growth Cycles

Polyamines are essential for cell proliferation, and their levels are meticulously controlled throughout the cell cycle. nih.govnih.govnih.gov While elevated polyamines are a hallmark of rapidly dividing cells, such as in cancer, the specific role of N8-acetylspermidine has been a subject of detailed investigation. nih.govtandfonline.com

Studies have shown that N8-acetylspermidine can directly influence cell growth. In L1210 leukemia cells, for instance, direct addition of N8-acetylspermidine to the culture medium led to an increased rate of cell division and a higher maximum cell density. nih.gov This effect was specific, as other polyamines like spermidine (B129725), spermine (B22157), putrescine, and even the isomeric N1-acetylspermidine did not produce the same growth stimulation. nih.gov Similarly, inhibiting the degradation of N8-acetylspermidine, which causes its intracellular accumulation, also stimulated the growth of these cells. nih.gov

In the context of cancer, the role of N8-acetylspermidine is complex and linked to the enzyme HDAC10. nih.govresearchgate.net In tumor cells where polyamine synthesis is blocked (e.g., by the drug DFMO), the cells can import extracellular polyamines to survive and continue proliferating. nih.govresearchgate.net Research demonstrates that these cells can utilize extracellular N8-acetylspermidine as a source of spermidine to rescue growth, but only if they have functional HDAC10 to deacetylate it back to spermidine. nih.govresearchgate.net In cells lacking HDAC10, N8-acetylspermidine accumulates but fails to restore proliferation, highlighting that its conversion to spermidine is critical for supporting tumor cell growth under these conditions. nih.gov Conversely, other studies have shown that N8-acetylspermidine can promote the proliferation of colon cancer cells and inhibit cell death induced by chemotherapy. tandfonline.com

These findings suggest that the effect of N8-acetylspermidine on proliferation is highly context-dependent, relying on the cell type and the status of associated metabolic enzymes like HDAC10.

Influence on Cell Differentiation and Morphogenesis, including Neurite Outgrowth in Model Systems

N8-acetylspermidine has been identified as a potent inducer of cellular differentiation, particularly in neuronal models. A key study using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, demonstrated that increasing intracellular levels of N8-acetylspermidine prompted the cells to differentiate. nih.gov This differentiation was characterized by morphological changes, including the extension of neurites, and an increase in dopamine (B1211576) content. nih.gov The effect was specific to N8-acetylspermidine, as other polyamines failed to induce these changes. nih.gov

Interestingly, common inducers of differentiation in PC12 cells, such as nerve growth factor (NGF), did not cause a measurable change in N8-acetylspermidine levels, suggesting that multiple independent pathways can lead to neuronal differentiation. nih.gov

Summary of N8-Acetylspermidine's Effects on Cell Differentiation
Model SystemMethod of Increasing N8-AcetylspermidineObserved EffectReference
PC12 Rat Pheochromocytoma CellsDirect addition to culture; Inhibition of its deacetylaseIncreased neurite outgrowth and dopamine content, indicating neuronal differentiation. nih.gov
Zebrafish Optic NerveInjury-induced regenerationUpregulated levels of N8-acetylspermidine observed during regeneration. arvojournals.org
Postnatal Mouse Retinal Ganglion Cells (RGCs)Direct addition to culture (10nM)Increased neurite outgrowth length. arvojournals.org

Modulation of Apoptosis and Cell Survival Pathways

The polyamine metabolic pathway is intricately linked with programmed cell death, or apoptosis. nih.govphysiology.org N8-acetylspermidine has emerged as a molecule with specific, and sometimes protective, functions in this process.

In a notable study using primary cultures of rat cerebellar granule cells, N8-acetylspermidine was found to protect neurons from a specific type of apoptosis induced by low potassium levels (low K+). nih.gov This form of apoptosis is known to be independent of the tumor suppressor protein p53. The protective effect was specific to N8-acetylspermidine and N1-acetylspermine, as their parent polyamines, spermidine and spermine, were not protective at subtoxic doses. nih.gov This was the first demonstration of an anti-apoptotic effect for N-acetylated polyamines, raising the possibility that they could act as endogenous neuroprotectants. nih.gov

The involvement of N8-acetylspermidine in apoptosis is also relevant in cardiovascular contexts. It is recognized as a regulator of ischemic cardiac apoptosis. nih.govahajournals.org In preclinical models, acute ischemia triggers a myocardial polyamine stress response that results in the accumulation of polyamines, which in turn contributes to cardiomyocyte apoptosis. nih.gov N8-acetylspermidine is excreted from the cell and its levels in plasma are considered an indicator of this intracellular polyamine activity. nih.gov Higher plasma levels of N8-acetylspermidine have been associated with increased mortality in patients with ischemic cardiomyopathy, suggesting it is a biomarker linked to the mechanisms of cardiomyocyte death. nih.govahajournals.org

Interactions with Nucleic Acids and Potential Role in Chromatin Dynamics

As polycations, polyamines like spermidine and spermine are well-known for their ability to bind to negatively charged molecules such as DNA and RNA, thereby influencing chromatin structure and gene expression. nih.govmdpi.com The acetylation of spermidine to form N8-acetylspermidine neutralizes one of its positive charges, which is thought to regulate its function and interaction with nucleic acids. nih.gov

The acetylation of spermidine at the N8 position often occurs in the cell nucleus, catalyzed by an acetyltransferase that may be associated with chromatin. nih.gov This modification is believed to decrease the molecule's affinity for DNA, potentially destabilizing nucleosome structure where the parent polyamines would cause condensation. nih.gov This charge neutralization facilitates the export of the polyamine moiety from the nucleus to the cytoplasm. nih.govresearchgate.net

In the cytoplasm, N8-acetylspermidine is deacetylated back to spermidine by HDAC10. nih.gov This nuclear acetylation and cytoplasmic deacetylation cycle suggests a transport mechanism that could indirectly regulate gene expression by controlling the local concentrations of spermidine available to interact with chromatin. While direct evidence detailing the specific binding sites or gene targets of N8-acetylspermidine is still emerging, its role in the acetylation/deacetylation cycle points to a significant, albeit indirect, function in chromatin dynamics and the regulation of genetic processes. nih.gov

Indirect Links to eIF5A Hypusination Pathway via Polyamine Availability

One of the most critical functions of spermidine is to serve as the sole precursor for the synthesis of an unusual amino acid called hypusine. researchgate.netresearchgate.net Hypusine is formed through a unique post-translational modification on a single protein, eukaryotic translation initiation factor 5A (eIF5A). researchgate.net This modification is essential for the activity of eIF5A, which in turn is vital for eukaryotic cell proliferation and the translation of a specific subset of mRNAs, particularly those containing polyproline tracts. researchgate.netnih.gov

The link between N8-acetylspermidine and the eIF5A hypusination pathway is indirect but significant. The formation of hypusine requires a steady supply of spermidine. researchgate.netnih.gov The enzymatic pathway that leads to N8-acetylspermidine competes for the same intracellular pool of spermidine. Therefore, the acetylation of spermidine to N8-acetylspermidine can modulate the availability of free spermidine for the hypusination of eIF5A. researchgate.net

By diverting spermidine into the acetylation/deacetylation cycle, the cell can dynamically regulate the amount of substrate available for deoxyhypusine (B1670255) synthase (DHS), the first enzyme in the hypusination pathway. researchgate.netresearchgate.net Although only a small fraction of the total cellular spermidine is used for hypusination, this process is so critical that cells cannot survive if the level of hypusinated eIF5A drops too low. researchgate.net Thus, by influencing the spermidine pool, the N8-acetylation pathway may play a subtle but crucial role in modulating protein synthesis and cell growth through the eIF5A-hypusine axis. nih.govnih.gov

Emerging Roles in Other Proposed Cellular Signaling Pathways

Beyond its established functions, research suggests N8-acetylspermidine may be a player in other signaling contexts. For instance, in cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment, N8-acetylspermidine was detected as a potentially specific biomarker. mdpi.com It was found only in CAFs derived from adipose tissue and not in the cancer cells themselves, suggesting it could be a CAF-derived signal within the tumor microenvironment. mdpi.com

Furthermore, studies on gut microbiota have linked elevated levels of N8-acetylspermidine to an "elderly-type" gut microbiome. tandfonline.com In this context, N8-acetylspermidine was shown to induce inflammatory cytokines like IL-8 and IL-22 in colon cancer cells, promote their proliferation, and confer resistance to chemotherapy. tandfonline.com This points to a role for N8-acetylspermidine as a signaling molecule in the complex interplay between gut microbes and host cells, potentially contributing to age-associated diseases like colorectal cancer. tandfonline.com

The compound has also been investigated as a potential biomarker for neurodegenerative conditions like Parkinson's disease, where its levels were found to be elevated in the plasma and cerebrospinal fluid of patients. researchgate.netmdpi.com This suggests its involvement in pathways related to neuroinflammation or neuronal cell death. researchgate.net These emerging findings indicate that N8-acetylspermidine's role as a signaling molecule is broader than previously understood, with implications for cancer biology, aging, and neurodegeneration.

Analytical Methodologies Utilizing N8 Acetylspermidine D3 Dihydrochloride

Mass Spectrometry-Based Quantification of Polyamines and Metabolites

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), is the premier technique for the sensitive and specific quantification of low-abundance molecules like polyamines in complex biological matrices.

The development of robust LC-MS/MS methods is fundamental for accurately measuring polyamines and their acetylated derivatives. These protocols often require a derivatization step to improve the chromatographic retention and ionization efficiency of these polar compounds. nih.govmdpi.com Common derivatization agents include benzoyl chloride, dansyl chloride, and isobutyl chloroformate. mdpi.comescholarship.orgresearchgate.net For instance, a method using benzoyl chloride derivatization was developed and validated for several polyamines, including N8-acetylspermidine, demonstrating high accuracy and precision. escholarship.org

Method validation is a crucial process that ensures the reliability of the analytical results. This involves assessing several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). In one validated method for putrescine and spermidine (B129725) that employed isotope dilution techniques, the accuracy was better than ±15% error, and precision was below ±10% relative standard deviation (RSD). escholarship.org Another comprehensive LC-MS/MS platform for 19 metabolites related to polyamine metabolism reported method quantification limits (MQLs) as low as 0.01 to 1.40 nM for polyamines and their acetylated derivatives. mdpi.com The use of a stable isotope-labeled internal standard like N8-Acetylspermidine-d3 Dihydrochloride (B599025) is central to achieving such high-quality validation data, as it effectively corrects for variability during sample processing and analysis. mdpi.comstanford.edu

Table 1: Example of LC-MS/MS Method Validation Parameters for Polyamine Analysis

ParameterPutrescine (PUT) escholarship.orgSpermidine (SPD) escholarship.orgGeneral Polyamines (including acetylated forms) mdpi.com
Linearity Range0.40–50 ng/mL0.42–530 ng/mLNot Specified
Accuracy (% Error)< ±15%< ±15%Not Specified
Precision (% RSD)< ±10%< ±10%Not Specified
Limit of Detection (LOD)2.8 pg2.4 pg0.004–0.4 nM (MDL)
Limit of Quantification (LOQ)20 pg21 pg0.01–1.40 nM (MQL)

In high-throughput metabolomics, where hundreds or thousands of samples are analyzed, precision and accuracy are paramount. N8-Acetylspermidine-d3 Dihydrochloride is exceptionally well-suited for this role as an internal standard. stanford.edu When added to a biological sample at a known concentration at the beginning of the workflow, it experiences the same extraction inefficiencies, derivatization yield variations, and ionization suppression or enhancement in the mass spectrometer as its unlabeled counterpart, N8-acetylspermidine. mdpi.com

Because the instrument can distinguish between the labeled (d3) and unlabeled (d0) forms based on their mass difference, the ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification. nih.gov This ratiometric approach cancels out most sources of experimental error, leading to highly reliable and reproducible measurements across large sample cohorts. This strategy has been successfully applied to quantify polyamines in diverse biological matrices, including human plasma, urine, and tissues, facilitating large clinical studies. mdpi.comstanford.edunih.gov For example, it has enabled the precise measurement of N8-acetylspermidine in the serum of obese subjects and in plasma from patients with coronary artery disease. mdpi.comnih.gov

Stable Isotope Tracer Studies for Metabolic Flux Analysis

Beyond simple quantification, stable isotopes are powerful tools for investigating the dynamic nature of metabolism. nih.gov Metabolic flux analysis using stable isotope tracers allows researchers to follow the journey of atoms through metabolic pathways, providing a detailed view of pathway activity that cannot be obtained from static concentration measurements alone. nih.govfrontiersin.org

In vitro metabolic labeling experiments, typically performed in cell cultures or isolated tissues, are designed to elucidate cellular metabolic pathways. nih.gov In a typical experiment, a standard growth medium is supplemented with a stable isotope-labeled substrate, such as this compound. udel.edu The cells are incubated for a specific period, allowing them to take up and metabolize the labeled compound. nih.gov

After incubation, cellular metabolites are extracted and analyzed by mass spectrometry. nih.gov The key is to track the appearance of the deuterium (B1214612) label in other related metabolites. For example, if N8-Acetylspermidine-d3 is deacetylated, the resulting spermidine will carry the deuterium label (spermidine-d3). By measuring the rate at which the labeled metabolites appear and their relative isotopic enrichment, researchers can calculate the rates of the underlying biochemical reactions, a value known as metabolic flux. frontiersin.orgresearchgate.net The design of these experiments is critical and involves selecting the appropriate tracer and optimizing incubation times to ensure that the system reaches an isotopic steady state, which simplifies flux calculations. frontiersin.orgnih.gov

Stable isotope tracers are invaluable for studying metabolism within the complex environment of a whole, living organism (in vivo). nih.govnih.gov this compound can be administered to model organisms, such as rats, to trace its metabolic fate and distribution among different organs. nih.gov

A pivotal in vivo study in rats investigated the distinct metabolic pathways of N1-acetylspermidine and N8-acetylspermidine. nih.gov When labeled N8-acetylspermidine was administered, analysis of liver and kidney tissues revealed that its primary metabolic fate was deacetylation to produce spermidine. nih.gov In contrast, labeled N1-acetylspermidine was mainly converted to putrescine. nih.gov This use of a stable isotope label was crucial for unambiguously demonstrating that these two structurally similar isomers have different metabolic routes and, therefore, likely different biological functions. The study also noted that the metabolism of N8-acetylspermidine was rapid, which could explain its typically low endogenous levels in tissues. nih.gov

Chromatographic Separation Techniques for Acetylated Polyamines (e.g., HPLC, UPLC)

Effective chromatographic separation is essential for resolving the complex mixtures of polyamines and their isomers found in biological samples before their detection. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed. nih.govunh.edu

The separation of acetylated polyamines like N1- and N8-acetylspermidine, which are structural isomers, presents a significant analytical challenge. However, various HPLC methods have been developed to successfully resolve them. A common approach uses reversed-phase columns (e.g., C18) coupled with specific mobile phase compositions. unh.eduiiste.orgscirp.org

One method involves using an ion-pairing agent, such as octane (B31449) sulfonate, in an acetate (B1210297) buffer. This technique alters the retention of the polar polyamines on the nonpolar stationary phase, enabling their separation. nih.gov Another widely used strategy is pre-column derivatization with reagents like dansyl chloride. unh.edunih.gov This not only allows for highly sensitive fluorescence detection but also improves the chromatographic separation of the isomers. A fast HPLC method using a C18 column and a linear gradient of acetonitrile-heptanesulfonate was able to separate N8-acetylspermidine and N1-acetylspermidine in under two minutes. unh.edu

Table 2: Example of HPLC Retention Times for Dansylated Polyamines unh.edu

CompoundRetention Time (minutes)
N8-acetylspermidine1.79
N1-acetylspermidine1.82
Putrescine2.26
Cadaverine2.43
Spermidine3.42
Spermine (B22157)4.41

Chromatographic Conditions: C18 reversed-phase column with a linear gradient of acetonitrile-heptanesulfonate at a flow rate of 2.5 ml/min. unh.edu

Advanced Sample Preparation Strategies for Complex Biological Matrices in Polyamine Analysis

The accurate quantification of polyamines in complex biological matrices such as serum, tissue, and urine is a critical yet challenging task due to their polar nature, low physiological concentrations, and the presence of numerous interfering substances. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to robust analytical methodologies. This internal standard mimics the analyte's behavior throughout the entire sample preparation and analysis process, correcting for matrix effects and variations in extraction efficiency and instrument response. Advanced sample preparation strategies are therefore designed to effectively isolate polyamines from the matrix, enhance their detectability, and ensure the reliability of quantification through the use of such internal standards.

A common initial step in preparing biological samples for polyamine analysis is acid extraction. nih.gov Typically, this involves homogenization of the sample in a cold acid solution, such as perchloric acid (PCA) or trichloroacetic acid (TCA), to precipitate proteins and release the polyamines into the supernatant. nih.gov For more challenging samples, such as tough tissues, repeated freeze-thaw cycles may be employed to ensure complete homogenization. nih.gov Following this initial extraction, further cleanup and concentration are often necessary, which can be achieved through techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-phase extraction is a highly effective technique for purifying and concentrating polyamines from biological extracts. In a typical SPE workflow, the acidic supernatant containing the polyamines and the deuterated internal standard is loaded onto an SPE cartridge. The choice of sorbent material is critical and depends on the specific properties of the polyamines and the matrix. Reversed-phase sorbents are commonly used, where the polar polyamines are initially washed through while nonpolar interferences are retained. The polyamines can then be derivatized to increase their hydrophobicity, allowing them to be retained on the same or a different SPE cartridge for further purification and concentration.

An advanced approach involves online coupling of SPE with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This high-throughput method minimizes sample handling and potential for error by automating the extraction and analysis process. nih.gov In such a system, the sample extract is loaded onto an SPE column where polyamines are captured. After a washing step to remove interferences, the retained analytes are eluted directly into the LC-MS/MS system for analysis. This online coupling significantly reduces sample preparation time, with analysis cycles as short as four minutes being reported for the quantification of multiple polyamines. nih.govresearchgate.netnih.gov The use of a deuterated internal standard like this compound is crucial in these automated systems to monitor and correct for any variability in the SPE and injection process.

Liquid-liquid extraction offers an alternative or complementary strategy for sample cleanup. Following acid precipitation, the supernatant can be subjected to LLE to partition the polyamines into an immiscible organic solvent, leaving many water-soluble interfering compounds behind. The efficiency of LLE can be enhanced through derivatization, which modifies the chemical properties of the polyamines to favor their extraction into the organic phase. For instance, derivatization with dansyl chloride not only prepares the polyamines for fluorescence detection but also increases their hydrophobicity, facilitating their extraction into solvents like ethyl acetate. researchgate.net

Derivatization is a key strategy in polyamine analysis, serving multiple purposes: it can improve chromatographic separation, enhance detection sensitivity, and facilitate extraction. nih.gov Common derivatizing agents include isobutyl chloroformate, which results in carbamoyl (B1232498) derivates that exhibit sharp peaks in LC-MS/MS analysis, and dansyl chloride, which yields highly fluorescent derivatives suitable for HPLC with fluorescence detection. nih.govresearchgate.netunh.edu The derivatization reaction is typically carried out after the initial extraction and before the final analytical measurement. The presence of this compound throughout this process is essential, as it undergoes the same derivatization reaction as the endogenous N8-acetylspermidine, thereby accurately reflecting any variations in reaction yield.

The combination of these advanced sample preparation techniques with the use of a deuterated internal standard like this compound enables the development of highly sensitive and specific analytical methods for polyamine analysis. For example, methods utilizing online SPE-LC/MS/MS have achieved lower limits of quantification (LLoQ) in the range of 0.1 to 5 ng/ml for various polyamines in serum. nih.govresearchgate.netnih.gov The use of deuterated analogs as internal standards in GC-MS analysis has been shown to enhance sensitivity, allowing for detection at the picomole level by improving chromatographic peak shapes. bohrium.com

The following tables summarize the performance characteristics of advanced analytical methods for polyamines, which are indicative of the performance that can be expected when utilizing this compound as an internal standard.

Analytical Method Sample Matrix Key Preparation Steps Internal Standards Used Lower Limit of Quantification (LLoQ) Linearity Range Reference
Online SPE-LC/MS/MSSerumDerivatization with isobutyl chloroformate, online SPEd8-putrescine, d8-spermidine, 13C4-spermidine, 13C5-ornithine0.1 - 5 ng/ml1 - 500 ng/ml nih.govresearchgate.netnih.gov
GC-MS with SIMNot specifiedDerivatization (trifluoroacetylated)putrescine-2H4, cadaverine-2H4, spermidine-2H6, spermine-2H8~1 picomoleNot specified bohrium.com
HPLC with Fluorescence DetectionBiological TissuesDerivatization with dansyl chlorideNot specified< 1 pmolUp to 200 pmol unh.edu
HPLC with Post-Column DerivatizationGastric TissuePost-column derivatization with o-phthalaldehyde (B127526) (OPA)Not specified8.5 pmolesNot specified nih.gov
Sample Preparation Technique Principle Advantages Considerations
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid phase and a liquid phase.High recovery, good sample cleanup, can be automated.Sorbent and solvent selection is critical for optimal recovery.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Effective for removing highly polar or non-polar interferences.Can be labor-intensive, may require large volumes of organic solvents.
Derivatization Chemical modification of the analyte to improve its analytical properties.Enhances sensitivity, improves chromatographic separation, can aid in extraction.Reaction conditions must be optimized for consistent yield; the internal standard must react similarly to the analyte.

Investigation of N8 Acetylspermidine in Biological Systems and Disease Models

Research in Animal and Cell Models of Disease

Animal and cell culture models provide controlled environments to dissect the molecular functions of metabolites like N8-acetylspermidine and their contribution to disease pathogenesis.

The dysregulation of polyamine metabolism has been implicated in the mechanisms of neuronal degeneration. semanticscholar.org In the context of Parkinson's disease (PD), a progressive neurodegenerative disorder, N8-acetylspermidine has emerged as a metabolite of interest. nih.gov

Comprehensive metabolome analysis of plasma from PD patients has revealed significantly elevated levels of N8-acetylspermidine compared to healthy controls. nih.gov Further studies have corroborated this finding, showing that serum levels of N8-acetylspermidine are increased in PD patients, particularly those with a more rapid and severe disease progression. semanticscholar.orgnih.gov In one study, levels of N8-acetylspermidine, along with N1,N8-diacetylspermidine, were found to positively correlate with the Hoehn and Yahr (H&Y) stage, a scale used to assess the severity of Parkinson's disease. nih.gov

The increase in circulating N8-acetylspermidine in rapidly progressing PD may represent a cellular response to neuroinflammation or an attempt to boost dopamine (B1211576) production in remaining neurons. semanticscholar.org Altered levels of polyamine metabolites, including N8-acetylspermidine, have also been detected in the cerebrospinal fluid of PD patients, suggesting their potential as biomarkers for the disease. semanticscholar.org Additionally, research on N-ethyl-N-nitrosourea-induced rat gliomas, a type of brain tumor, showed stimulated formation of both N1-acetylspermidine and N8-acetylspermidine compared to normal brain tissue, indicating activation of specific acetyltransferase enzymes in neuropathological conditions. nih.gov

Dysregulation of polyamine metabolism is a feature of chronic metabolic disorders like type 2 diabetes (T2D). nih.gov While studies have not focused extensively on N8-acetylspermidine itself, the broader pathway is clearly implicated. In individuals with T2D, serum levels of putrescine (a precursor to spermidine) are significantly elevated and correlate with glycosylated hemoglobin (HbA1c), a marker of long-term glucose control. nih.govnih.gov Similarly, serum spermine (B22157) levels have been positively associated with fasting insulin. nih.govnih.gov

This upregulation of the polyamine biosynthetic pathway is also seen in animal models of diabetes. nih.govdiabetesresearchconnection.org Given that acetylation is a key mechanism for regulating intracellular polyamine homeostasis and for their excretion, it is plausible that the flux through the entire metabolic pathway, including the formation of acetylated derivatives like N8-acetylspermidine, is altered in diabetic states. mdpi.com The accumulation of polyamines in insulin-producing islet β-cells is thought to promote endoplasmic reticulum stress and inflammation, contributing to diabetes pathogenesis. nih.govdiabetesresearchconnection.org Therefore, the study of acetylated polyamines in this context represents an area for future investigation to fully understand the metabolic consequences of diabetes.

The role of N8-acetylspermidine in cancer biology is an area of active investigation. Upregulation of polyamine biosynthesis is a characteristic feature of many cancers, and targeting this pathway is a known anti-cancer strategy. nih.gov While N8-acetylspermidine is often found in extracellular fluids and considered an excretory metabolite, recent studies have revealed a more complex role. nih.gov

Research has shown that some tumor cells can import extracellular N8-acetylspermidine from the tumor microenvironment. nih.govnih.govresearchgate.net Inside the cell, the enzyme Histone Deacetylase 10 (HDAC10) specifically deacetylates N8-acetylspermidine back into spermidine (B129725). nih.govnih.gov This process can rescue cancer cell growth when intracellular polyamine production is blocked by drugs like difluoromethylornithine (DFMO). nih.govnih.govresearchgate.net In cell lines with active HDAC10, providing exogenous N8-acetylspermidine restores depleted spermidine and spermine pools and reverses growth inhibition caused by DFMO. nih.govresearchgate.net In contrast, cells where HDAC10 has been knocked out cannot perform this conversion and their growth remains inhibited. nih.govresearchgate.net

These findings implicate the N8-acetylspermidine-HDAC10 axis as a compensatory mechanism that supports tumor growth, particularly under conditions of therapeutic stress. nih.govresearchgate.net This suggests that inhibiting HDAC10 could be a valuable strategy to improve the effectiveness of polyamine-blocking cancer therapies. nih.govresearchgate.net Furthermore, N8-acetylspermidine has been identified as a potential biomarker for cancer-associated fibroblasts (CAFs) in pancreatic cancer models, suggesting it is specifically produced by these cells within the tumor microenvironment. mdpi.com

Table 1: Research Findings on N8-Acetylspermidine in Disease Models

Disease Model Key Research Finding Implication Reference(s)
Parkinson's Disease Elevated plasma/serum levels of N8-acetylspermidine correlate with disease severity (Hoehn & Yahr stage). Potential biomarker for disease progression and severity. nih.gov, semanticscholar.org
Diabetes Mellitus General polyamine metabolism is dysregulated, with increased levels of precursors like putrescine. The role of N8-acetylspermidine is inferred as part of the dysregulated pathway, but direct evidence is pending. nih.gov, nih.gov
Cancer (e.g., Colon) Extracellular N8-acetylspermidine is taken up by cancer cells and converted to spermidine by HDAC10, rescuing growth when polyamine synthesis is inhibited. N8-acetylspermidine and HDAC10 support tumor cell proliferation and survival under therapeutic stress. nih.gov, nih.gov, researchgate.net, researchgate.net
Pancreatic Cancer Identified as a potential specific metabolite produced by cancer-associated fibroblasts (CAFs). May serve as a biomarker for the presence of CAFs within the tumor. mdpi.com

N8-Acetylspermidine as a Research Biomarker in Biological Fluids

The detection and quantification of N8-acetylspermidine in accessible biological fluids like plasma have positioned it as a promising biomarker for several conditions characterized by metabolic or cellular stress.

Snyder-Robinson syndrome (SRS) is a rare X-linked genetic disorder caused by loss-of-function mutations in the spermine synthase (SMS) gene. nih.govembopress.org This enzyme is responsible for converting spermidine into spermine. nih.gov The genetic defect leads to a blockage in this final step of polyamine synthesis, resulting in a significant accumulation of the precursor, spermidine, and a deficiency of spermine. nih.govresearchgate.net

Through the application of untargeted clinical metabolomics, a powerful technique for analyzing a wide range of small molecules, researchers have studied plasma from individuals with SRS. nih.govuzh.ch These analyses consistently revealed significantly elevated levels of N8-acetylspermidine in the plasma of SRS patients compared to control subjects. researchgate.netnih.govbioworld.com This finding was verified across multiple, unrelated SRS patients. researchgate.netuzh.ch The accumulation of spermidine likely drives its increased acetylation to N8-acetylspermidine as the body attempts to manage the excess. This has led to the identification of N8-acetylspermidine as a potential and specific plasma biomarker for diagnosing Snyder-Robinson syndrome. researchgate.netnih.govbioworld.com

Beyond a single genetic disorder, elevated N8-acetylspermidine levels have been correlated with broader pathological states and cellular stress in various research models. Its role as an indicator of cellular distress stems from its connection to the polyamine pathway, which is highly responsive to stress signals.

Neurological Stress: As mentioned previously, studies in Parkinson's disease have linked higher circulating levels of N8-acetylspermidine to more rapid motor progression. semanticscholar.org This suggests that its levels reflect the degree of underlying neuroinflammatory or neurodegenerative stress. semanticscholar.orgnih.gov

Cardiovascular Stress: In the context of cardiovascular disease, N8-acetylspermidine has been identified as a mechanistic biomarker of ischemic cardiomyopathy. ahajournals.orgnih.govahajournals.org Patients with this condition were found to have higher plasma levels of N8-acetylspermidine compared to those with coronary artery disease but without heart failure. ahajournals.orgnih.gov Higher levels were independently associated with increased mortality, suggesting that N8-acetylspermidine reflects the extent of ischemic cardiomyocyte death and dysfunction. ahajournals.orgnih.gov

Cancer-Associated Stress: In cancer, the production of acetylated polyamines can be a response to the high metabolic turnover and proliferation of tumor cells. mdpi.com The ability of cancer cells to utilize extracellular N8-acetylspermidine is a response to the stress induced by therapies that target polyamine synthesis. nih.govnih.gov Furthermore, elevated levels of N8-acetylspermidine in the gut have been associated with an "elderly-type" gut microbiota and shown to promote inflammatory cytokine expression and cancer cell proliferation in vitro, linking it to age-associated cellular stress. tandfonline.com

Table 2: N8-Acetylspermidine as a Research Biomarker

Pathological State / Syndrome Biological Fluid Observation Potential Clinical Utility Reference(s)
Snyder-Robinson Syndrome Plasma Significantly elevated levels of N8-acetylspermidine. A novel and specific diagnostic biomarker for the syndrome. researchgate.net, nih.gov, bioworld.com, uzh.ch
Parkinson's Disease Plasma / Serum Levels are increased and correlate with the rate of motor progression and disease severity. A potential biomarker for monitoring disease progression. nih.gov, semanticscholar.org
Ischemic Cardiomyopathy Plasma Higher levels are associated with increased mortality and incident heart failure. A prognostic biomarker reflecting ischemic cardiomyocyte stress and death. ahajournals.org, nih.gov, ahajournals.org
Cancer Extracellular Fluid / Gut Elevated in some tumor microenvironments and associated with pro-inflammatory and pro-proliferative effects. Potential biomarker for specific cancer types (e.g., pancreatic) or response to therapy. mdpi.com, tandfonline.com

Enzyme Inhibition Studies Utilizing N8-Acetylspermidine Analogues

Development and Evaluation of N8-Acetylspermidine Deacetylase Inhibitors for Research Probes

The enzyme responsible for the deacetylation of N8-acetylspermidine in the cytosol has been identified as Histone Deacetylase 10 (HDAC10). nih.gov This enzyme exhibits high specificity for N8-acetylspermidine over other substrates like N1-acetylspermidine or acetylated histones. nih.gov The development of potent and selective inhibitors for this enzyme is crucial for creating research probes to investigate the physiological roles of the N8-acetylation/deacetylation pathway. nih.govnih.gov

Early research focused on synthesizing analogues of the natural substrate, N8-acetylspermidine, to probe the enzyme's active site and determine structure-activity relationships. nih.gov These studies, using cytosolic fractions from rat liver, revealed several key features for inhibitor design. It was found that compounds with acyl groups larger than the acetyl group were less effective inhibitors, suggesting that the enzyme's selectivity is partly due to steric hindrance around the acetyl-binding site. nih.gov Furthermore, analogues lacking the N1 or N4 nitrogen atoms of the spermidine backbone showed reduced effectiveness in competing with the substrate. nih.gov

A significant breakthrough in inhibitor potency was achieved by modifying the N8-position of the spermidine analogue. nih.gov Replacing the N8-amide nitrogen with a methylene (B1212753) group (CH2) resulted in a ketone analogue with an apparent inhibitory constant (Ki) of 0.18 µM, which is approximately 60 times lower than the apparent Michaelis constant (Km) of the substrate, N8-acetylspermidine (11.0 µM). nih.gov This demonstrated that the N8-amide nitrogen is not essential for binding and that a ketone analogue is a powerful inhibitor. nih.gov The potency of this ketone analogue was further enhanced by substitutions at the N1 position. The N1,N1-dimethyl and N1,N1-diethyl derivatives of the ketone analogue are among the most potent inhibitors discovered, with apparent Ki values of 0.096 µM and 0.10 µM, respectively. nih.gov These potent inhibitors represent valuable tools for elucidating the specific functions of N8-acetylspermidine deacetylation in cellular processes. nih.gov

Recent structural studies of HDAC10 have provided a molecular basis for its substrate specificity, revealing a narrow active site cleft and a key glutamate (B1630785) residue (E274) that favors the binding of slender, cationic substrates like N8-acetylspermidine. nih.gov This structural knowledge is expected to guide the design of a new generation of highly selective HDAC10 inhibitors for potential therapeutic applications, particularly in cancer, where HDAC10 has been linked to autophagy and resistance to chemotherapy. nih.gov

Table 1: Inhibitory Potency of N8-Acetylspermidine Analogues against N8-Acetylspermidine Deacetylase from Rat Liver Cytosol

CompoundModification from N8-AcetylspermidineApparent Ki (µM)Reference
N8-Acetylspermidine (Substrate)-11.0 (Km) nih.gov
Ketone Analogue (Compound 14)N8 replaced with CH20.18 nih.gov
N1,N1-Dimethyl Ketone Analogue (Compound 15)N8 replaced with CH2; N1-dimethylated0.096 nih.gov
N1,N1-Diethyl Ketone Analogue (Compound 16)N8 replaced with CH2; N1-diethylated0.10 nih.gov

Inhibition of Bacterial Acetylpolyamine Amidohydrolase and Implications for Microbial Polyamine Metabolism

In contrast to the highly specific eukaryotic N8-acetylspermidine deacetylase (HDAC10), some bacteria possess a zinc-dependent deacetylase with broader substrate specificity known as acetylpolyamine amidohydrolase (APAH). nih.govnih.gov This enzyme can hydrolyze various acetylpolyamines, playing a role in regulating polyamine pools within the microbe. nih.govpnas.org For instance, the APAH from Mycoplana ramosa (mrAPAH) and Marinobacter subterrani (msAPAH) can act on different acetylated polyamines. nih.govnih.gov Understanding the inhibition of these bacterial enzymes has implications for controlling microbial polyamine metabolism and provides a comparative model for studying the related eukaryotic enzymes. nih.gov

Research into inhibitors of bacterial APAH has involved synthesizing and testing N8-acetylspermidine analogues that incorporate various zinc-binding groups. nih.gov These functional groups are designed to coordinate with the catalytic Zn2+ ion in the enzyme's active site, a common strategy for inhibiting metalloenzymes. nih.govnih.gov A study evaluating a series of such analogues against M. ramosa APAH found that most compounds exhibited modest inhibitory activity, with IC50 values in the mid-micromolar range. nih.gov

However, two classes of analogues showed significantly enhanced potency. nih.gov An analogue containing a hydroxamate group and another with a trifluoromethylketone group were identified as potent inhibitors, with IC50 values in the mid-nanomolar range. nih.gov The trifluoromethylketone is believed to exist in a hydrated form (a gem-diol) that acts as a mimic of the tetrahedral transition state during amide bond hydrolysis, leading to tight binding. nih.gov These potent inhibitors serve as valuable research tools for probing the function of acetylpolyamines in bacteria. nih.gov Furthermore, they can be useful for studying polyamine metabolism in eukaryotes, including the search for the specific enzyme responsible for N8-acetylspermidine deacetylation before it was definitively identified as HDAC10. nih.gov

Comparative studies between bacterial APAHs, like msAPAH, and eukaryotic HDAC10 reveal differences in substrate specificity governed by their structural features. nih.gov While bacterial APAHs have a broad specificity controlled by their quaternary structure, the narrow specificity of HDAC10 is dictated by its tertiary structure, specifically the constricted active site. nih.govnih.gov

Table 2: Inhibitory Potency (IC50) of N8-Acetylspermidine Analogues against Mycoplana ramosa Acetylpolyamine Amidohydrolase (APAH)

Compound ClassKey Functional GroupInhibitory Potency (IC50)Reference
Carboxylic Acid Analogue (I)CarboxylateMillimolar range nih.gov
Thioester Analogue (VII)ThioesterMillimolar range nih.gov
Hydroxamate Analogue (III)HydroxamateMid-nanomolar range nih.gov
Trifluoromethylketone Analogue (IV)TrifluoromethylketoneMid-nanomolar range nih.gov

Compound Index

Future Research Directions and Open Questions Pertaining to N8 Acetylspermidine

Elucidation of the Specific Acetyltransferase(s) Responsible for N8-Acetylation in Eukaryotes

A significant gap in our understanding of polyamine metabolism is the definitive identification of the enzyme or enzymes responsible for the N8-acetylation of spermidine (B129725) in eukaryotes. researchgate.net This stands in contrast to the well-characterized spermidine/spermine (B22157) N1-acetyltransferase (SSAT), which acetylates the N1 position. researchgate.netphysiology.org

Research in N-ethyl-N-nitrosourea-induced rat gliomas suggested the activation of two distinct enzymes that acetylate spermidine at the N1 and N8 positions, respectively. nih.gov Further studies have proposed potential candidates. For instance, in cancer-associated fibroblasts, the histone acetyltransferase P/CAF (KAT2B) was identified as converting spermidine to N8-acetylspermidine. mdpi.com However, the acetyltransferase responsible for this modification in many other contexts has yet to be conclusively determined. researchgate.net In the pathogenic amoeba Acanthamoeba culbertsoni, a cytosolic polyamine N-acetyltransferase that preferentially catalyzes the acetylation of spermidine at the N8-position has been identified, suggesting a conserved pathway that awaits full characterization in higher organisms. nih.gov

Future research must focus on isolating and characterizing the specific eukaryotic N8-acetyltransferase(s). This will involve:

Proteomic approaches to identify proteins that bind to spermidine.

Genetic screening in model organisms to find genes whose disruption alters N8-acetylspermidine levels.

Biochemical assays to confirm the enzymatic activity of candidate proteins.

Comprehensive Understanding of N8-Acetylspermidine's Precise Physiological Functions and Regulatory Mechanisms

The physiological role of N8-acetylspermidine is multifaceted, with evidence suggesting its involvement in fundamental cellular processes and various disease states. It is known to play a part in cell growth and differentiation. nih.gov One of its key proposed functions is the regulation of spermidine localization. Spermidine is acetylated in the nucleus to form N8-acetylspermidine, a process that facilitates its transport to the cytoplasm where it is then deacetylated by histone deacetylase 10 (HDAC10). nih.govnih.gov This acetylation/deacetylation cycle suggests a sophisticated mechanism for controlling the bioavailability of spermidine within the cell.

N8-acetylspermidine is typically not found in high concentrations within tissues as it appears to be rapidly deacetylated back to spermidine or excreted from the cell. researchgate.net Its accumulation is often linked to pathological conditions. Elevated levels are observed in ischemic cardiomyopathy, where it is believed to regulate cardiac apoptosis and dysfunction. ahajournals.orgnih.govahajournals.org It has also been shown to have a neuroprotective, anti-apoptotic effect in rat cerebellar granule cells, raising the possibility that it may act as an endogenous neuroprotectant. nih.gov

Key open questions include:

Is the primary role of N8-acetylation simply to regulate spermidine transport, or does N8-acetylspermidine have intrinsic biological activities?

How is the balance between N8-acetylation and deacetylation maintained under normal physiological conditions?

What triggers the dysregulation of this pathway in disease?

Exploring the Detailed Molecular Mechanisms of Action and Downstream Effectors

Understanding how N8-acetylspermidine exerts its effects requires identifying its direct molecular targets and downstream signaling pathways. A primary mechanism of action is modulating the availability of spermidine, which is crucial for essential cellular functions like the hypusination of the translation factor eIF5A. researchgate.netpnas.org

However, emerging evidence suggests more direct roles. In ischemic cardiomyopathy, N8-acetylspermidine is considered a mechanistic biomarker that is upstream of the heart failure phenotype and is associated with pathways of cardiomyocyte apoptosis and autophagy. ahajournals.orgnih.gov A pathway enrichment analysis in this context linked the molecule to the carnitine shuttle and the β-oxidation of saturated fatty acids. nih.gov In a different context, studies on colon cancer cells found that N8-acetylspermidine could induce the expression of inflammatory cytokines, including IL-8 and IL-22, which are known to promote cancer cell proliferation and chemoresistance. tandfonline.com Furthermore, cells can take up extracellular N8-acetylspermidine, which is then converted by HDAC10 to spermidine and spermine, rescuing cells from polyamine depletion. nih.gov

Future research should aim to:

Identify direct binding partners of N8-acetylspermidine.

Use transcriptomic and proteomic analyses to map the downstream pathways affected by changes in N8-acetylspermidine levels in different cell types and disease models.

Clarify the interplay between N8-acetylspermidine and other metabolic pathways, such as fatty acid oxidation.

Development of Advanced Analytical Techniques for Comprehensive Polyamine Metabolomics

The accurate and comprehensive measurement of polyamines and their acetylated derivatives is critical for advancing research in this field. A significant challenge is the need to distinguish and quantify structural isomers, such as N1-acetylspermidine and N8-acetylspermidine.

Current advanced techniques are primarily based on mass spectrometry.

High-Resolution Metabolomics: This approach, often using mass spectrometry, has enabled the reliable quantification of N8-acetylspermidine in plasma. ahajournals.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for the targeted and quantitative analysis of polyamines in biological fluids like plasma and serum. nih.govnih.gov

Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF-MS): This technique has been successfully applied to measure metabolites, including N8-acetylspermidine, in complex matrices like fecal samples. tandfonline.com

The future of polyamine analysis lies in the development of methods that offer higher sensitivity, improved separation of isomers, and broader coverage of the entire polyamine metabolome. Integrating these analytical advancements with powerful statistical and bioinformatic tools, such as lasso regression analysis, will be essential for identifying and validating biomarkers from complex datasets. nih.gov

Table 1: Advanced Analytical Methods for N8-Acetylspermidine Detection This table is interactive. You can sort and filter the data.

TechniqueAbbreviationApplication/MatrixKey AdvantageReference
High-Resolution Plasma Metabolomics-PlasmaReliable quantification ahajournals.org, nih.gov
Ultra-High-Performance Liquid Chromatography-Tandem Mass SpectrometryUHPLC-MS/MSPlasmaHigh sensitivity and specificity for targeted analysis nih.gov
Liquid Chromatography-Mass SpectrometryLC-MSSerumSuitable for both untargeted and targeted profiling nih.gov
Capillary Electrophoresis Time-of-Flight Mass SpectrometryCE-TOF-MSFecesEffective for complex sample matrices tandfonline.com

Investigating N8-Acetylspermidine in Broader Biological Contexts and Emerging Model Systems

Research on N8-acetylspermidine is expanding from cellular biochemistry to complex biological systems and a variety of disease models. Its role as a biomarker and potential mediator is being explored in numerous contexts.

Table 2: N8-Acetylspermidine in Various Biological and Disease Contexts This table is interactive. You can sort and filter the data.

ContextKey FindingModel SystemReference
Ischemic CardiomyopathyElevated levels are a mechanistic biomarker associated with mortality and incident heart failure.Human patients ahajournals.org, nih.gov, nih.gov
Cancer (Colorectal, Pancreatic, Glioma)Enriched in tumor regions; promotes cancer cell growth and chemoresistance.Human patients, cancer cell lines, rat models nih.gov, tandfonline.com, mdpi.com
Neurodegenerative Disease (Parkinson's)Elevated plasma levels detected in patients.Human patients researchgate.net, mdpi.com
Snyder-Robinson Syndrome (SRS)Identified as a potential novel plasma biomarker due to significantly elevated levels.Human patients, patient-derived lymphoblasts researchgate.net
Gut Microbiota & AgingElevated fecal levels are associated with an "elderly-type" gut microbiota and age-associated diseases.Human subjects, in vitro cell models tandfonline.com
Infection/PathogensPart of the polyamine pathway in the pathogenic amoeba Acanthamoeba culbertsoni.Acanthamoeba culbertsoni nih.gov

Future investigations should leverage these emerging models, including patient-derived cells and organoids, to probe the function of N8-acetylspermidine in human disease. researchgate.netnih.gov Furthermore, exploring the virosphere for novel polyamine-metabolizing enzymes could provide new insights into the fundamental biology of N8-acetylspermidine and its role in host-pathogen interactions. pnas.org The connection between the gut microbiome, its metabolites like N8-acetylspermidine, and systemic health represents a particularly promising frontier for understanding age-related diseases. tandfonline.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of N8-Acetylspermidine-d3 Dihydrochloride in synthesized or commercial samples?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments. For example, 1H^1H NMR peaks at δ 3.19 (t, J=8.0HzJ = 8.0 \, \text{Hz}) and 13C^13C NMR signals at δ 173.1 (carbonyl) align with acetylation patterns . High-performance liquid chromatography (HPLC) with retention time comparison against certified reference standards (e.g., analytical standard A3658 ) further validates purity.

Q. What are the recommended solubility and storage conditions for this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : 100 mg/mL in DMSO (384.32 mM) or 50 mg/mL in water (192.16 mM), with sonication to ensure homogeneity .
  • Storage : Store powder at -20°C for ≤3 years; solutions in DMSO/water at -80°C for ≤1 year to prevent degradation .

Q. What biological roles make this compound relevant to metabolic or cardiovascular research?

  • Methodological Answer : As an endogenous polyamine, it regulates ischemic cardiac apoptosis and post-infarction dysfunction. Design in vitro assays (e.g., cardiomyocyte cultures under hypoxic conditions) to quantify its impact on caspase-3 activity or mitochondrial membrane potential .

Advanced Research Questions

Q. How can researchers optimize experimental protocols for synthesizing N8-Acetylspermidine analogues with improved stability or activity?

  • Methodological Answer : Modify acetylation sites (e.g., N1 vs. N8) using reductive amination or enzymatic acetylation. For example, deprotect intermediates (e.g., compound 8 ) under inert conditions and validate yields via mass spectrometry (HRMS-ESI: [M+H]+ 204.1712 ). Compare analogues using in silico docking to polyamine-binding proteins (e.g., spermidine/spermine acetyltransferases).

Q. What analytical techniques resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to detect aggregation in solution. If conflicting solubility values arise (e.g., 10 mM in DMSO vs. 100 mg/mL ), validate via gravimetric analysis after lyophilization and cross-reference with NMR purity checks .

Q. How should researchers design dose-response studies to evaluate the compound’s role in polyamine metabolism pathways?

  • Methodological Answer :

  • In vitro : Treat cell lines (e.g., HEK293 or cardiomyocytes) with 1–100 µM N8-Acetylspermidine-d3. Quantify acetylated spermidine via LC-MS/MS and correlate with downstream metabolites (e.g., putrescine, spermine) .
  • In vivo : Use isotope-labeled d3 forms to track pharmacokinetics in rodent models of cardiac ischemia, measuring tissue distribution and excretion rates .

Q. What quality control measures ensure batch-to-batch consistency in this compound for longitudinal studies?

  • Methodological Answer :

  • Purity : Require ≥95% purity via HPLC-UV (λ = 254 nm) and certificate of analysis (CoA) from suppliers .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare degradation products with fresh batches using LC-HRMS .

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